Clindamycin-d3 Hydrochloride

Description

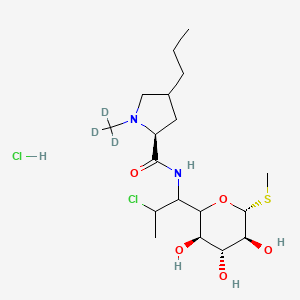

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-N-[2-chloro-1-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10?,11-,12?,13+,14+,15-,16?,18+;/m0./s1/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUODDLQVRAJAJM-QCGDUVFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)NC(C2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)C(C)Cl)CCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advancements in Stable Isotope Labeling for Pharmaceutical Research

Methodological Benefits of Deuterium (B1214612) Labeling in Analytical Chemistry

Deuterium labeling, the substitution of hydrogen with its heavier, stable isotope deuterium, offers significant advantages in analytical chemistry, particularly in conjunction with mass spectrometry (MS). researchgate.net One of the primary benefits is the creation of ideal internal standards for quantitative analyses. researchgate.net Deuterated analogs of a target molecule exhibit nearly identical chemical and physical properties, including extraction recovery and chromatographic retention times. researchgate.net However, they are easily distinguishable by their higher molecular mass in a mass spectrometer. researchgate.netsmolecule.com This allows for highly accurate quantification of the non-labeled drug in biological samples. smolecule.com

Role of Isotopic Labeling in Preclinical Drug Development Investigations

Isotopic labeling is a cornerstone of preclinical drug development, providing essential data on a drug candidate's ADME profile. chemicalsknowledgehub.com Both stable and radioactive isotopes are employed in these studies to trace the fate of a drug molecule in biological systems. chemicalsknowledgehub.com These investigations are critical for understanding how a drug is absorbed, where it distributes in the body, how it is metabolized, and how it is ultimately eliminated. chemicalsknowledgehub.com

The use of isotopically labeled compounds, particularly those labeled with carbon-14 (B1195169) or stable isotopes like deuterium and carbon-13, allows for the identification and quantification of metabolites in various biological matrices such as blood and urine. chemicalsknowledgehub.comau.dk This information is vital for assessing the safety and efficacy of a new drug candidate. au.dk Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are frequently used to analyze the samples from these studies, providing detailed structural information about the metabolites formed. nih.gov

Furthermore, stable isotope labeling plays a crucial role in mechanistic toxicity studies. acs.org By strategically placing a stable isotope, researchers can investigate whether a drug's toxicity is mediated by the formation of reactive metabolites. acs.org This approach can help in designing safer drugs by modifying the metabolic pathways to avoid the production of harmful byproducts. acs.org

Contextualizing Clindamycin-d3 Hydrochloride within Lincosamide Antibiotic Research

Structural and Mechanistic Overview of Clindamycin (B1669177)

Clindamycin is a semi-synthetic antibiotic belonging to the lincosamide class, derived from lincomycin (B1675468) which is naturally produced by the actinobacterium Streptomyces lincolnensis. jcadonline.comwikipedia.org It is a widely used antibiotic effective against a range of Gram-positive bacteria and anaerobic bacteria. mdpi.comdrugbank.com The primary mechanism of action of clindamycin is the inhibition of bacterial protein synthesis. jcadonline.comdrugbank.com It achieves this by binding to the 23S ribosomal RNA (rRNA) of the 50S large ribosomal subunit of bacteria. wikipedia.orgdrugbank.com This binding interferes with the assembly of the ribosome and the translation process, ultimately halting bacterial growth. drugbank.com While structurally distinct from macrolides and tetracyclines, its binding site on the ribosome overlaps with that of macrolides, which can lead to cross-resistance. jcadonline.comdrugbank.com

The chemical structure of clindamycin features a pyrrolidine (B122466) ring linked to an amino sugar. biosynth.com This structure allows it to effectively bind to the bacterial ribosome and exert its bacteriostatic effects. wikipedia.orgresearchgate.net

Strategic Importance of Deuterated Clindamycin Analogs in Pharmacological Studies

This compound is a deuterated form of clindamycin, where three hydrogen atoms have been replaced with deuterium. smolecule.com This stable isotope-labeled version of the antibiotic is a critical tool in pharmacological research. biosynth.comclearsynth.com Its primary application is as an internal standard for the quantification of clindamycin in biological samples using mass spectrometry-based techniques like LC-MS. smolecule.com The known quantity of this compound added to a sample allows for precise and accurate measurement of the concentration of the unlabeled clindamycin. smolecule.com

Synthesis and Isotopic Characterization of Clindamycin D3 Hydrochloride

Synthetic Methodologies for Deuterium (B1214612) Isotopic Enrichment

The synthesis of Clindamycin-d3 Hydrochloride involves the specific replacement of three hydrogen atoms with deuterium atoms on the clindamycin (B1669177) molecule. smolecule.com This process requires precise control to ensure the deuterium is incorporated at the desired location and to the desired extent.

Principles of Site-Specific Deuterium Labeling for Complex Molecules

Site-specific deuterium labeling is a crucial technique in various scientific fields, including drug discovery and mechanistic studies. nih.govnih.gov The fundamental principle involves introducing deuterium at a specific position within a molecule to probe reaction mechanisms, alter metabolic pathways, or create internal standards for quantitative analysis. nih.govarkat-usa.org This is often achieved through methods like hydrogen isotope exchange (HIE), where a C-H bond is selectively replaced with a C-D bond. nih.gov

Several strategies exist for site-specific deuteration, including:

Catalytic H/D exchange: This method often employs transition metal catalysts to activate specific C-H bonds for exchange with a deuterium source, such as deuterium gas (D₂) or deuterated solvents. nih.govoaepublish.com

Acid- or base-catalyzed exchange: In this approach, acidic or basic conditions facilitate the exchange of labile protons with deuterium from a deuterated solvent like D₂O. arkat-usa.org

Deuterated reagents: Utilizing deuterated versions of chemical reagents allows for the direct incorporation of deuterium during a synthetic step. beilstein-journals.org

The choice of method depends on the target molecule's complexity, the desired labeling position, and the required degree of deuteration. nih.gov For complex molecules like clindamycin, the challenge lies in achieving high site-selectivity without altering the rest of the molecular structure. nih.gov

Synthetic Strategies for this compound Production

The synthesis of this compound typically starts with lincomycin (B1675468) hydrochloride, the natural precursor to clindamycin. wikipedia.orggoogle.com The process involves a key chlorination step to replace a hydroxyl group with a chlorine atom, followed by modifications to introduce the deuterium atoms. google.comgoogle.com

One common strategy involves the use of deuterated reagents during the synthesis. For Clindamycin-d3, the deuterium atoms are specifically located on the N-methyl group of the pyrrolidine (B122466) ring. caymanchem.comlgcstandards.com This suggests that a deuterated methylating agent is used to introduce the trideuteromethyl group onto the nitrogen atom of a precursor molecule.

A plausible synthetic route, based on general knowledge of clindamycin synthesis, would involve:

Chlorination of Lincomycin: Lincomycin hydrochloride is treated with a chlorinating agent to produce the 7-chloro-7-deoxylincomycin derivative. wikipedia.orggoogle.com

Demethylation (if necessary): If the starting material already contains a non-deuterated N-methyl group, a demethylation step would be required.

N-methylation with a deuterated reagent: The crucial step for isotopic labeling involves the reaction of the appropriate precursor with a trideuteromethylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), to form the N-trideuteromethyl group.

Hydrolysis and Salt Formation: The resulting clindamycin-d3 free base is then treated with hydrochloric acid to form the stable hydrochloride salt. google.com

Spectroscopic Characterization of this compound

Following synthesis, rigorous characterization is essential to confirm the isotopic purity, the degree of deuterium enrichment, and the precise location of the deuterium atoms within the molecule.

Mass Spectrometric Elucidation of Isotopic Purity and Deuterium Enrichment (d1-d3 forms)

Mass spectrometry (MS) is a primary technique for determining the isotopic purity and the distribution of deuterated forms (d1, d2, d3) of this compound. nih.gov High-resolution mass spectrometry (HRMS) is particularly effective for this purpose, as it can distinguish between the different isotopologues. nih.gov

The analysis reveals the relative abundance of the non-deuterated (d0) form and the various deuterated species. For a high-quality standard, the d3 form should be the most abundant, with minimal presence of d0, d1, and d2 forms. Commercial sources often specify a purity of ≥99% for the sum of deuterated forms (d1-d3). caymanchem.com

Table 1: Illustrative Mass Spectrometric Data for this compound

| Isotopologue | Description | Expected Relative Abundance |

| d0 | Non-deuterated Clindamycin | Very Low |

| d1 | Clindamycin with one deuterium atom | Low |

| d2 | Clindamycin with two deuterium atoms | Low |

| d3 | Clindamycin with three deuterium atoms | High (Predominant) |

This table is for illustrative purposes and actual values may vary between batches.

The slight mass difference between the analyte (clindamycin) and the internal standard (clindamycin-d3) allows for their clear differentiation and accurate quantification in complex matrices. smolecule.com

Nuclear Magnetic Resonance Spectroscopy for Deuterium Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the exact position of the deuterium atoms within the this compound molecule. While ¹H NMR is used to observe protons, the absence of a signal in the ¹H NMR spectrum at a specific chemical shift, compared to the spectrum of unlabeled clindamycin, indicates the substitution of a proton with a deuterium atom.

For this compound, the ¹H NMR spectrum would show the disappearance of the signal corresponding to the N-methyl protons. Further confirmation can be obtained using ²H (deuterium) NMR, which would show a signal at the chemical shift corresponding to the N-methyl group, confirming the site of deuteration. The chemical structure indicates the deuterium is on the methyl group attached to the nitrogen in the pyrrolidine ring. caymanchem.comlgcstandards.com

Advanced Analytical Methodologies Utilizing Clindamycin D3 Hydrochloride

The Pivotal Role of Clindamycin-d3 Hydrochloride as an Internal Standard in Quantitative Bioanalysis

This compound serves as a stable, isotopically labeled internal standard for the quantification of the antibiotic clindamycin (B1669177). smolecule.combertin-bioreagent.comcphi-online.comclearsynth.com Its structural similarity to clindamycin, with the exception of three hydrogen atoms being replaced by deuterium (B1214612), allows it to be distinguished by mass spectrometry techniques. smolecule.com This key difference in mass is the foundation of its utility in quantitative bioanalysis.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantifying elements or molecules within a sample. ontosight.ai The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte, known as the "spike" or internal standard, to the sample. ontosight.ai This isotopically labeled standard, such as this compound, is chemically identical to the analyte of interest (clindamycin). smolecule.comresearchgate.net

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. researchgate.net When the sample is analyzed by mass spectrometry, the instrument differentiates between the analyte and the isotopically labeled standard based on their mass-to-charge ratios. smolecule.comontosight.ai By measuring the ratio of the signal from the analyte to that of the internal standard, the initial concentration of the analyte in the sample can be accurately calculated, effectively correcting for variations in sample extraction and ionization efficiency. researchgate.netnih.gov This method is considered a "gold standard" for its ability to produce highly accurate and reproducible results. nih.gov

In the field of bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for quantifying drugs and their metabolites in complex biological matrices like plasma and serum. xml-journal.netnih.gov The use of this compound as an internal standard is particularly advantageous in LC-MS/MS methods for the determination of clindamycin. bertin-bioreagent.comcphi-online.comcaymanchem.com

The process typically involves a simple and rapid extraction of clindamycin and the this compound internal standard from the biological sample, often through protein precipitation or liquid-liquid extraction. xml-journal.netnih.gov The extracted sample is then injected into the LC system, where the analyte and internal standard are separated from other components of the matrix. Following chromatographic separation, the compounds enter the mass spectrometer.

In the mass spectrometer, specific precursor-to-product ion transitions for both clindamycin and this compound are monitored using a technique called Multiple Reaction Monitoring (MRM). xml-journal.net This highly selective detection method, combined with the use of the isotopically labeled internal standard, allows for precise quantification even at very low concentrations. xml-journal.netnih.gov The use of a deuterated internal standard like Clindamycin-d3 is crucial for compensating for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS analysis of biological samples. researchgate.netlcms.cz

A study detailing the determination of clindamycin in human plasma by LC-MS/MS using a different internal standard demonstrated the robustness of the technique, achieving a lower limit of quantitation of 0.0300 mg/L and intra- and inter-day relative standard deviations of less than 6%. xml-journal.net Another study highlighted the issue of using internal standards with different extraction and ionization properties than the analyte, emphasizing the advantage of using a synthesized deuterated analogue like d1-N-ethylclindamycin to ensure accuracy. nih.gov

Table 1: LC-MS/MS Method Parameters for Antibacterial Drug Analysis This table is based on a study for the simultaneous determination of 18 antibacterial drugs, including clindamycin, and provides an example of typical LC-MS/MS conditions.

| Parameter | Condition |

|---|---|

| Chromatographic Column | ACQUITY UPLC® BEH C18 (2.1 × 100 mm; 1.7 µm) |

| Mobile Phase | Solvent A: 0.1% formic acid in water Solvent B: 0.1% formic acid in acetonitrile (B52724) |

| Flow Rate | 0.3 ml/min |

| Column Temperature | 45°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |

| Capillary Voltage | 3.1 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Data sourced from a study on the simultaneous determination of 18 antibacterial drugs. nih.gov

While LC-MS/MS is more commonly employed for the analysis of non-volatile compounds like clindamycin, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization to increase the volatility of the analyte. This compound is intended for use as an internal standard in both GC- and LC-MS methods for the quantification of clindamycin. bertin-bioreagent.comcphi-online.comcaymanchem.com

In GC-MS analysis, the sample containing clindamycin and the this compound internal standard is injected into the gas chromatograph. The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and detected. Similar to LC-MS/MS, the mass spectrometer differentiates between clindamycin and its deuterated counterpart based on their mass difference, allowing for accurate quantification. smolecule.com The use of an isotopically labeled internal standard is critical to account for any variability during the derivatization and injection processes.

Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rigorous Method Development and Validation Protocols for this compound Assays

The development and validation of analytical methods using this compound as an internal standard must adhere to stringent protocols to ensure the reliability and accuracy of the results. These protocols are essential for applications in regulated environments such as clinical trials and therapeutic drug monitoring.

A crucial aspect of method validation is demonstrating selectivity and specificity. The analytical method must be able to unequivocally differentiate and quantify the analyte of interest (clindamycin) from other components in the complex biological matrix, such as metabolites, endogenous substances, and other co-administered drugs. nih.govnih.gov

The use of tandem mass spectrometry (MS/MS) in conjunction with a stable isotope-labeled internal standard like this compound provides a high degree of selectivity. nih.gov By monitoring specific precursor-to-product ion transitions for both clindamycin and its deuterated internal standard, the method can effectively filter out interferences from the matrix. xml-journal.net This is particularly important in overcoming "matrix effects," where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.netlcms.cz The co-elution of the analyte and the isotopically labeled internal standard ensures that they experience the same matrix effects, which are then corrected for by the ratio-based calculation. researchgate.net

Establishing the linearity of an analytical method is fundamental to its validation. This involves creating a calibration curve by analyzing a series of standards with known concentrations of the analyte. scirp.orgiajps.com When using a deuterated internal standard like this compound, a fixed amount of the internal standard is added to each calibration standard and unknown sample.

The calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. lcms.cz The use of an isotopically labeled internal standard helps to ensure the linearity of the calibration curve over a defined concentration range by compensating for variations in extraction efficiency and instrument response. bmuv.deumweltbundesamt.de A linear relationship, typically with a correlation coefficient (r²) greater than 0.99, demonstrates that the method provides a proportional response to the concentration of the analyte. xml-journal.netscirp.org

Validation studies for clindamycin assays have demonstrated excellent linearity over various concentration ranges. For example, one LC-MS/MS method for clindamycin in human plasma showed linearity from 0.0300 to 10.0 mg/L. xml-journal.net Another study for clindamycin palmitate hydrochloride using HPLC reported a linear range of 15-500 μg/mL with an r² > 0.999. scirp.org These examples underscore the importance of establishing and validating the linear range of the assay to ensure accurate quantification of unknown samples.

Table 2: Example of Linearity Data for an Analytical Method This table presents typical data from a linearity assessment of an analytical method for clindamycin, demonstrating the relationship between concentration and instrument response.

| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 0.05 | 1,250 | 50,000 | 0.025 |

| 0.20 | 5,100 | 50,500 | 0.101 |

| 0.80 | 20,400 | 51,000 | 0.400 |

| 1.60 | 40,500 | 50,200 | 0.807 |

| 3.20 | 81,200 | 50,800 | 1.598 |

This is a representative table based on the principles of calibration curve construction. Actual values would be determined experimentally. A study on clindamycin in human plasma reported a linear range of 0.05-3.2 µg/mL. nih.gov

Accuracy and Precision Assessment (Intra-day, Inter-day)

The reliability of bioanalytical methods is fundamentally dependent on their accuracy and precision. When using this compound as an internal standard, these parameters are rigorously evaluated to ensure the integrity of the quantitative data. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed through intra-day (within a single day) and inter-day (across multiple days) validation studies.

In a study developing a high-performance liquid chromatography (HPLC) method for clindamycin, the intra-day and inter-day precision, expressed as the relative standard deviation (RSD), were found to be within acceptable limits. ijdrt.com For instance, one study reported intra-day RSD values ranging from 6.0% to 16.1% and inter-day RSD values from 6.1% to 14.9%. nih.gov Another HPLC method for clindamycin palmitate hydrochloride demonstrated intra-day precision with RSDs between 0.67% and 1.52%, and accuracy ranging from 92.0% to 103.8%. scirp.org

The use of this compound as an internal standard is particularly crucial in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its chemical properties are nearly identical to the unlabeled analyte, but its mass is different, allowing it to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, thereby improving both accuracy and precision. For example, a method for determining clindamycin in human plasma using LC-MS/MS would involve spiking samples with a known concentration of this compound. The ratio of the peak area of clindamycin to that of this compound is then used to calculate the concentration of clindamycin in the sample.

The following tables summarize typical accuracy and precision data from validation studies of analytical methods for clindamycin, where a deuterated internal standard like this compound would be ideally employed.

Table 1: Intra-day and Inter-day Precision of Clindamycin Quantification

| Concentration Level (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |

|---|---|---|

| Low QC (e.g., 0.5) | 5.2 | 15.6 |

| Medium QC (e.g., 5.0) | 4.5 | 5.2 |

| High QC (e.g., 12.0) | 4.5 | 4.5 |

Table 2: Accuracy of Clindamycin Quantification

| Nominal Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) |

|---|---|---|

| 15 | 14.8 | 98.7 |

| 100 | 101.5 | 101.5 |

| 500 | 489.5 | 97.9 |

Recovery and Matrix Effects in Bioanalytical Assays

In bioanalytical assays, especially those involving complex matrices like plasma or urine, the extraction recovery of the analyte and the influence of matrix components are critical parameters. biotage.com Recovery refers to the efficiency of the extraction process, while matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the sample matrix. researchgate.netnih.gov this compound, as an internal standard, is essential for compensating for both incomplete recovery and matrix-induced signal suppression or enhancement.

The recovery of clindamycin from biological matrices is typically evaluated by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution. A study using a Phree phospholipid removal cartridge for clindamycin extraction from plasma reported a mean recovery of 92.2%. researchgate.net Another study focusing on clindamycin in pharmaceutical formulations found recovery to be between 98.45% and 101.0%. ijdrt.com

Matrix effects are assessed by comparing the response of an analyte in a post-extraction spiked blank matrix to the response in a neat solution. nih.gov This helps to quantify the degree of ion suppression or enhancement. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects, as it co-elutes with the analyte and experiences similar effects on ionization. nih.gov

Table 3: Recovery and Matrix Effect Data for Clindamycin Bioanalysis

| Analyte | Extraction Method | Mean Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Clindamycin | Phree Phospholipid Removal | 92.2 | Not explicitly stated, but method validated |

| Clindamycin Phosphate (B84403) | Not specified | 98.45 - 101.0 | Not applicable (pharmaceutical formulation) |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are important performance characteristics of a quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. dergipark.org.tr

For clindamycin, various analytical methods have reported different LOD and LOQ values depending on the instrumentation and sample matrix. For instance, an HPLC-UV method for clindamycin in human plasma reported an LOQ of 0.2 µg/mL. nih.gov Another HPLC-UV method for clindamycin and adapalene (B1666599) in a gel formulation found the LOD and LOQ for clindamycin to be 5.39 µg/mL and 16.32 µg/mL, respectively. researchgate.net A more sensitive LC-MS/MS method for clindamycin in human plasma established an LOQ of 1 mg/L (1 µg/mL). nih.govresearchgate.net The use of this compound as an internal standard in LC-MS/MS methods contributes to achieving low LOQs by improving the signal-to-noise ratio and ensuring accurate quantification at low concentrations.

Table 4: LOD and LOQ for Clindamycin in Various Analytical Methods

| Analytical Method | Matrix | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|---|

| HPLC-UV | Human Plasma | Not Reported | 0.2 |

| RP-HPLC | Gel Formulation | 5.39 | 16.32 |

| LC-MS/MS | Human Plasma | Not Reported | 1.0 |

Chromatographic Separation Techniques in Conjunction with this compound

Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS/MS) Systems

Reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids. nih.gov In this technique, this compound serves as an ideal internal standard for the accurate measurement of clindamycin. The separation is typically achieved on a C18 column, where the nonpolar stationary phase retains the analytes based on their hydrophobicity. researchgate.netmdpi.com

The use of MS/MS detection provides high selectivity and sensitivity, allowing for the precise identification and quantification of clindamycin even in complex matrices. nih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both clindamycin and this compound. This multiple reaction monitoring (MRM) mode ensures that only the ions of interest are detected, minimizing interferences from other compounds.

Mobile Phase Optimization and Column Chemistry Considerations

The choice of mobile phase and column chemistry is critical for achieving optimal chromatographic separation in RP-HPLC. For the analysis of clindamycin, the mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). mdpi.com The pH of the aqueous component is adjusted to control the ionization state of clindamycin, which in turn affects its retention on the reversed-phase column.

Several studies have explored different mobile phase compositions to optimize the separation of clindamycin from potential interferences. For instance, a mixture of acetonitrile and a phosphate buffer at a specific pH is a common choice. iajps.com The gradient elution, where the proportion of the organic solvent is varied during the run, is often employed to achieve better peak shapes and shorter analysis times. nih.govmdpi.com

The column chemistry, primarily the type of stationary phase (e.g., C18, C8), also plays a significant role. C18 columns are widely used due to their versatility and ability to retain a broad range of compounds. mdpi.comresearchgate.net The particle size of the stationary phase material also influences the efficiency of the separation, with smaller particles generally providing higher resolution.

Stability Characterization of this compound in Analytical and Biological Media

The stability of an analyte and its internal standard in various media is a crucial aspect of bioanalytical method validation. fda.gov this compound is expected to have similar stability characteristics to unlabeled clindamycin. Studies have shown that clindamycin is stable in human plasma under various storage conditions. nih.gov For instance, it has been found to be stable during storage and the assay procedure. nih.gov Another study demonstrated the physical and chemical stability of clindamycin hydrochloride in a suspension for 182 days at refrigerated and room temperatures. nih.gov

The stability of this compound itself as a reference material is also important. It is typically stored at -20°C and is known to be stable for at least four years under these conditions. caymanchem.com This long-term stability ensures its reliability as an internal standard over the course of multiple analytical runs and studies.

Long-Term Storage Stability in Reference Solutions

The long-term stability of this compound in reference (stock and working) solutions is crucial for the integrity of quantitative bioanalytical methods. These solutions are used to prepare calibration standards and quality control (QC) samples, and their stability ensures that the quantification of the analyte in unknown samples is accurate over the course of a study.

Suppliers of this compound typically provide stability data under specified storage conditions. For instance, one supplier indicates that the solid form is stable for at least four years when stored at -20°C. caymanchem.com Once prepared in a solvent, the stability may change. For solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the stability is cited for one month. medchemexpress.eumedchemexpress.com

Research on the parent compound, clindamycin, provides further insight. Studies on various antibiotic solutions have shown that long-term stability is achievable at -20°C and -80°C, with many compounds remaining stable for 9 to 12 months. researchgate.net A study on clindamycin phosphate solutions demonstrated physical and chemical stability for at least 16 days at room temperature (25°C) and for extended periods under refrigeration. pfizer.com Another study found clindamycin hydrochloride aqueous solutions to be stable for at least one month at both 25°C and 40°C. researchgate.net While data specific to the d3-labeled standard is less common in published literature, the stability of the parent compound is often considered a reliable indicator for its isotopically labeled counterpart. europa.eu

Table 1: Reported Long-Term Stability of Clindamycin and its Isotopologues in Reference Solutions

| Compound | Storage Condition | Solvent/Form | Duration | Stability Finding | Source |

|---|---|---|---|---|---|

| This compound | -20°C | Solid | ≥ 4 years | Stable | caymanchem.com |

| This compound | -80°C | In Solvent | 6 months | Stable | medchemexpress.eumedchemexpress.com |

| This compound | -20°C | In Solvent | 1 month | Stable | medchemexpress.eumedchemexpress.com |

| Clindamycin Hydrochloride | -20°C | 1 mg/mL in Water | Not specified | Recommended storage, avoid freeze-thaw | |

| Clindamycin Phosphate | 25°C | Aqueous Solution | 16 days | Stable | pfizer.com |

| Clindamycin Hydrochloride | 25°C and 40°C | Aqueous Solution | 1 month | Stable | researchgate.net |

Freeze-Thaw Stability in Biological Samples

During bioanalysis, clinical samples are often subjected to multiple freeze-thaw cycles between storage and processing. It is essential to demonstrate that the analyte is stable under these conditions to avoid erroneous results. Validation guidelines typically require assessing stability for at least three freeze-thaw cycles. europa.eubebac.atbebac.at In these tests, QC samples at low and high concentrations are frozen (e.g., at -20°C or -80°C for 12-24 hours) and then thawed to room temperature. bebac.at The process is repeated for the specified number of cycles before the samples are analyzed.

Studies validating bioanalytical methods for clindamycin have consistently shown its stability through multiple freeze-thaw cycles in human plasma. One study reported that clindamycin was stable in plasma for at least six months at -20°C and that freezing and thawing did not significantly affect quantification. thaiscience.info Another study confirmed long-term stability at -80°C for 2 months and also found no loss of clindamycin after three freeze-thaw cycles. researchgate.net A multiplex assay also confirmed the freeze-thaw stability of clindamycin after three cycles at -80°C. nih.gov The mean concentration of the analyte after these cycles should generally be within ±15% of the nominal concentration. europa.eu While these studies focus on the parent drug, the stability of the deuterated internal standard, this compound, is expected to be comparable.

Table 2: Freeze-Thaw Stability of Clindamycin in Human Plasma

| Analyte | Matrix | Storage Temperature | Number of Cycles | Stability Outcome (% Deviation/Recovery) | Source |

|---|---|---|---|---|---|

| Clindamycin | Human Plasma | -20°C | Not specified | Did not appear to affect quantification | thaiscience.info |

| Clindamycin | Human Plasma | -80°C | 3 | No loss of analyte reported | researchgate.net |

| Clindamycin | Human Plasma | -80°C | 3 | Deviation from nominal concentration <15% | nih.gov |

| General Guideline | Biological Matrix | -20°C or -70°C | ≥ 3 | Mean concentration within ±15% of nominal | europa.eubebac.at |

Autosampler Stability and Short-Term Temperature Excursions

Analyte stability within the autosampler is a critical parameter, as processed samples may remain in the autosampler for extended periods before injection into the LC-MS/MS system. This assesses the stability of the analyte in the final extract under the temperature conditions of the autosampler (e.g., 4°C or 10°C). nih.govusp.org Similarly, short-term or "bench-top" stability evaluates the analyte's integrity in the biological matrix when left at room temperature for a period reflecting typical sample handling and preparation time. bebac.at

For clindamycin, autosampler stability has been demonstrated in several validated methods. One study showed that clindamycin phosphate solutions were stable for 40 hours at an autosampler temperature of 10°C. usp.org Another method development study for multiple antibiotics, including clindamycin, confirmed stability in the autosampler for 45 hours at 10°C. nih.gov A separate validation reported autosampler stability at 4°C for 24 hours. ascpt.org

Regarding short-term temperature stability, clindamycin has been found to be stable in human plasma during the entire assay procedure. researchgate.netnih.gov Validation protocols often test for periods ranging from 4 to 24 hours at room temperature. bebac.at One study specifically kept samples at room temperature for 90 minutes to establish bench-top stability. nih.gov These findings support the robustness of analytical methods using this compound as an internal standard, as its stability is expected to mimic that of the parent compound under these conditions.

Table 3: Autosampler and Short-Term Stability of Clindamycin

| Stability Type | Analyte | Condition | Duration | Finding | Source |

|---|---|---|---|---|---|

| Autosampler | Clindamycin Phosphate | 10°C in solution | 40 hours | Stable | usp.org |

| Autosampler | Clindamycin | 10°C post-extraction | 45 hours | Stable | nih.gov |

| Autosampler | Clindamycin | 4°C | 24 hours | Stable | ascpt.org |

| Short-Term (Bench-Top) | Clindamycin | Room Temperature in plasma | 90 minutes | Stable | nih.gov |

| Short-Term (General) | Clindamycin | Room Temperature in plasma | During assay procedure | Stable | researchgate.netnih.gov |

Impact of Matrix Composition on Analyte Stability

The composition of the biological matrix (e.g., plasma, serum) can significantly influence analyte stability and the accuracy of LC-MS/MS analysis. Endogenous components such as proteins, lipids, and salts, as well as anticoagulants, can cause ion suppression or enhancement, collectively known as the "matrix effect". researchgate.netlcms.cz This can affect the ionization efficiency of the analyte and the internal standard, potentially leading to inaccurate quantification. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is the preferred strategy to mitigate matrix effects. Because the deuterated standard is chemically identical to the analyte (clindamycin), it co-elutes chromatographically and experiences nearly identical ionization effects in the mass spectrometer's source. lcms.cz This allows it to compensate for variations in signal intensity caused by the matrix. lcms.cz

Different sample preparation techniques are employed to remove interfering matrix components. These include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net For clindamycin, methods using protein precipitation with acetonitrile or methanol are common. xml-journal.net More advanced techniques, such as using Phree phospholipid removal cartridges, have been shown to yield high recovery (92.2%) and minimize matrix interference for clindamycin. researchgate.net The choice of extraction method is critical, as it directly impacts the cleanliness of the final extract and the extent of the matrix effect. researchgate.net Studies have demonstrated that with appropriate sample cleanup and the use of a suitable internal standard, the matrix effect for clindamycin can be effectively managed, with variations in analyte response kept within acceptable limits (typically ±15%).

Research Applications in Pharmacokinetics and Biotransformation Studies Non Human Models/in Vitro

Comprehensive Elucidation of Clindamycin (B1669177) Metabolic Pathways Utilizing Deuterated Analogs

The strategic replacement of hydrogen atoms with deuterium (B1214612) in the clindamycin molecule provides a powerful method for tracing its metabolic journey. medchemexpress.eu This isotopic labeling allows researchers to distinguish the parent drug from its metabolites with greater accuracy in complex biological matrices.

In Vitro Metabolism Studies with Human Liver and Intestinal Microsomes

In vitro studies using human liver and intestinal microsomes are fundamental in predicting a drug's metabolic clearance and potential for drug-drug interactions in vivo. For clindamycin, these studies have revealed that it is primarily metabolized in the liver and gut. nih.govresearchgate.net Incubations with human liver and intestinal microsomes have shown that clindamycin is predominantly oxidized to form its major metabolite. nih.gov

Characterization of Clindamycin Biotransformation Products (e.g., Clindamycin Sulfoxide (B87167), N-desmethylclindamycin)

The primary biotransformation products of clindamycin are clindamycin sulfoxide and N-desmethylclindamycin. fda.govdrugbank.com In vitro studies have identified clindamycin sulfoxide as the major metabolite, with N-desmethylclindamycin being a minor product. researchgate.netfda.gov These metabolites are largely considered to be bioactive. The use of Clindamycin-d3 Hydrochloride in these studies helps in the unambiguous identification and quantification of these metabolites.

Table 1: Major Metabolites of Clindamycin

| Metabolite Name | Metabolic Reaction | Activity |

| Clindamycin Sulfoxide | Oxidation | Bioactive |

| N-desmethylclindamycin | N-demethylation | Bioactive |

Mechanistic Investigations of Drug-Drug Interactions via Metabolic Pathways

Understanding the potential for a drug to interact with other co-administered medications is a critical aspect of drug development. This compound can be employed as a probe to investigate these interactions.

Inhibition and Induction Studies of Metabolizing Enzymes using Clindamycin-d3 as a Probe

In vitro studies have shown that clindamycin itself can have an impact on metabolizing enzymes. At a concentration of 100 microM, clindamycin was found to inhibit the activity of CYP3A4 by approximately 26%. nih.govresearchgate.net It does not, however, significantly inhibit other major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP2E1. fda.govmedicines.org.uk This moderate and selective inhibition of CYP3A4 suggests that while clinically significant interactions with other drugs metabolized by this enzyme are possible, they may not be as pronounced as with strong inhibitors. medicines.org.uk

Conversely, drugs that are strong inducers of CYP3A4, such as rifampicin, can increase the clearance of clindamycin, potentially reducing its effectiveness. fda.govmedicines.org.uk The use of Clindamycin-d3 as a substrate in such studies allows for precise measurement of changes in its metabolic rate in the presence of potential inhibitors or inducers.

Assessment of Deuterium Isotope Effects on Clindamycin Metabolic Clearance

The substitution of hydrogen with deuterium creates a stronger chemical bond. researchgate.net This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.com In the context of drug metabolism, this can result in a reduced rate of systemic clearance and a prolonged biological half-life. juniperpublishers.com

While specific studies on the deuterium isotope effect on clindamycin metabolic clearance are not extensively detailed in the provided search results, the general principles of this effect are well-established. plos.orgnih.gov For drugs metabolized by cytochrome P450 enzymes, the magnitude of the deuterium isotope effect can be complex and dependent on the specific chemotype and the position of deuteration. plos.orgnih.gov The use of this compound in metabolic studies provides a direct means to assess these effects on its clearance by comparing its metabolic rate to that of the non-deuterated parent compound. Such investigations can offer valuable insights into the rate-limiting steps of its metabolism. osti.gov

Deuterium Isotope Effects in Clindamycin Metabolism

The primary metabolic pathways of clindamycin involve N-demethylation and S-oxidation, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov The substitution of hydrogen with deuterium at a metabolic site can slow down the rate of enzymatic cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can alter the metabolic profile of the drug. juniperpublishers.comportico.org

In the context of clindamycin, deuteration at the N-methyl group (to form Clindamycin-d3) would be expected to decrease the rate of N-demethylation. This is because the C-D bond is stronger than the C-H bond, requiring more energy for cleavage by metabolic enzymes. juniperpublishers.com Consequently, a smaller proportion of the drug would be converted to its N-desmethyl metabolite.

Implications for Metabolic Stability and Pathway Preference

This alteration in metabolic rate can also lead to a shift in metabolic pathway preference. With the N-demethylation pathway partially inhibited, the metabolism of clindamycin may be shunted towards the alternative S-oxidation pathway, leading to a higher proportion of clindamycin sulfoxide formation. The ability to modulate metabolic pathways through deuteration is a valuable tool for researchers studying drug metabolism and for designing new drug candidates with improved pharmacokinetic properties. juniperpublishers.comhyphadiscovery.com

Pharmacokinetic Investigations in Preclinical Models using Deuterated Clindamycin Tracers

This compound is instrumental in preclinical pharmacokinetic studies, where it is used as a tracer to follow the absorption, distribution, metabolism, and excretion (ADME) of clindamycin in animal models. biosynth.com

Distribution Studies in Animal Models using Labeled Clindamycin

Studies in various animal models, including rats, dogs, and cats, have demonstrated that clindamycin is widely distributed throughout the body. nih.govfda.gov Following administration, clindamycin penetrates well into most tissues, including bone. nih.govfda.gov

In a study involving cats receiving multiple oral doses of clindamycin, the highest tissue to serum ratios were observed in the lung, followed by the spleen and liver. fda.gov Another study in rats with pancreatitis showed that while the distribution of some antibiotics was affected by the disease state, clindamycin distribution was reduced, consistent with a decrease in cellular volume in the pancreas of animals with pancreatitis. asm.org The use of labeled clindamycin, such as Clindamycin-d3, allows for the precise quantification of the drug and its metabolites in these various tissues, providing a detailed picture of its distribution profile. biosynth.com

Table 1: Tissue Distribution of Clindamycin in Cats This table is interactive. You can sort and filter the data.

| Tissue | Tissue to Serum Ratio |

|---|---|

| Lung | Highest |

| Spleen | Intermediate |

| Liver | Intermediate |

Data derived from studies in cats after multiple oral doses. fda.gov

Excretion Pathway Elucidation in Preclinical Models

Studies in rats and dogs have shown that clindamycin and its metabolites are excreted in both urine and feces. fda.gov In rats, the primary urinary excretion products were unchanged clindamycin (53%), clindamycin sulfoxide (31%), and N-demethyl clindamycin (15%). fda.gov In dogs, the urinary excretion profile was slightly different, consisting of unchanged clindamycin (36%), clindamycin sulfoxide (28%), clindamycin glucuronide (28%), and N-demethyl clindamycin (9%). fda.gov

Table 2: Urinary Excretion of Clindamycin Metabolites in Preclinical Models This table is interactive. You can sort and filter the data.

| Species | Unchanged Clindamycin (%) | Clindamycin Sulfoxide (%) | N-demethyl Clindamycin (%) | Clindamycin Glucuronide (%) |

|---|---|---|---|---|

| Rat | 53 | 31 | 15 | - |

| Dog | 36 | 28 | 9 | 28 |

Data represents the percentage of different products excreted in the urine. fda.gov

Methodological Considerations and Future Directions in Deuterated Compound Research

Challenges in Synthesis of Complex Deuterated Molecules

The complexity of the synthesis protocols themselves presents another major challenge. Achieving uniform and site-specific deuterium (B1214612) labeling requires precise control over reaction conditions. resolvemass.ca Many synthetic routes involve multiple steps, and each step must be carefully optimized to prevent unwanted hydrogen-deuterium (H/D) exchange reactions that could compromise the isotopic purity of the final product. azimuth-corp.com For instance, the synthesis of deuterated arylamines, which are precursors to various optoelectronic molecules, can be complicated by the need for high temperatures and specialized reaction vessels to achieve high levels of deuterium incorporation. mdpi.com

Furthermore, the choice of synthetic strategy is critical and often depends on the target molecule's structure. Common methods for deuterium incorporation include:

Hydrogen-Deuterium Exchange Reactions: This method often utilizes D2O as the deuterium source and is effective for labeling specific functional groups. resolvemass.ca

Deuterium Gas Addition: This technique is employed for uniform labeling, especially in the synthesis of polymers. resolvemass.ca

Metal-Catalyzed Reactions: While effective, these reactions can present challenges in terms of position selectivity and deuteration rate.

Use of Deuterated Precursors: Synthesizing the target molecule from starting materials that are already deuterated is a common approach, but it is often limited by the commercial availability and cost of these precursors. azimuth-corp.com

The synthesis of a complex molecule like Clindamycin-d3 Hydrochloride would likely involve a multi-step process, beginning with a simpler deuterated precursor. The challenge lies in maintaining the isotopic label throughout the synthetic sequence while building the intricate structure of the clindamycin (B1669177) molecule. Any step that could lead to the loss of deuterium or scrambling of the label must be carefully managed.

Evolving Mass Spectrometry Techniques for Isotopic Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of deuterated compounds. epj-conferences.org It plays a crucial role in determining the isotopic purity and confirming the structural integrity of these molecules. rsc.org High-resolution mass spectrometry (HR-MS), in particular, has emerged as a powerful technique for the analysis of deuterated compounds. nih.gov

One of the primary applications of MS in this context is the determination of isotopic enrichment. This is achieved by analyzing the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) of the deuterated compound. epj-conferences.org The mass spectrum of a deuterated compound will show a series of peaks corresponding to the molecule with varying numbers of deuterium atoms. By integrating the areas of these peaks, the percentage of deuteration can be accurately calculated. epj-conferences.org

Recent advancements in MS, such as electrospray ionization (ESI) coupled with HR-MS, have enabled rapid and highly sensitive analysis of isotopic purity with minimal sample consumption. nih.gov This is particularly advantageous when dealing with precious or limited quantities of a synthesized deuterated compound. Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain more detailed information about the specific positions of the deuterium labels within the molecule. nih.gov

However, the analysis of deuterated compounds by MS is not without its challenges. One potential issue is the "cross-signal contribution" from the unlabeled drug that may be present as an impurity in the deuterated standard. tandfonline.com This can interfere with the accurate quantification of the analyte. Therefore, it is crucial to use highly pure deuterated standards and to develop analytical methods that can distinguish between the analyte and any potential interferences. tandfonline.comscispace.com

| Technique | Application in Isotopic Analysis | Advantages |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and structural integrity. rsc.org | High accuracy and resolution, enabling the distinction of H/D isotopolog ions. nih.gov |

| Electrospray Ionization (ESI)-HRMS | Rapid characterization of isotopic purity. nih.gov | High sensitivity, low sample consumption, and speed. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Characterization of deuterium-labeled positions. nih.gov | Provides detailed structural information. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative bioanalysis of drugs and their metabolites. scispace.com | High throughput and accuracy when used with deuterated internal standards. splendidlab.com |

Integration of Deuterated Standards in High-Throughput Bioanalysis

Deuterated compounds, such as this compound, are widely used as internal standards in quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS). scispace.comsplendidlab.com The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for ensuring the accuracy and robustness of bioanalytical assays. scispace.com

The ideal internal standard should have physicochemical properties that are nearly identical to the analyte of interest. splendidlab.com Deuterated standards fulfill this requirement, as the substitution of hydrogen with deuterium results in a minimal change in the molecule's chemical properties. This ensures that the internal standard co-elutes with the analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. splendidlab.com By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any variability introduced during sample preparation, such as extraction and cleanup, can be corrected for. scioninstruments.com

However, there are some considerations when using deuterated internal standards. It is essential that the deuterated standard has a sufficient mass increase to ensure that its signal in the mass spectrometer does not overlap with the natural isotopic distribution of the analyte. splendidlab.com Additionally, the isotopic purity of the deuterated standard is of utmost importance, as any presence of the unlabeled analyte as an impurity can lead to inaccurate quantification. tandfonline.com In some cases, deuterated compounds may exhibit slightly different retention times or recoveries compared to the analyte, which needs to be carefully evaluated during method development. scispace.com

Future Research Directions in Applying this compound in Advanced Pharmacological and Toxicological Studies

The application of this compound in advanced pharmacological and toxicological studies holds significant promise for a deeper understanding of the drug's behavior in biological systems. Future research will likely focus on several key areas.

One major direction will be the use of this compound to elucidate the metabolic pathways of clindamycin in greater detail. symeres.com By tracing the fate of the deuterated molecule in vivo, researchers can identify the specific sites of metabolism and the enzymes involved. This information is critical for understanding the drug's pharmacokinetic profile and for predicting potential drug-drug interactions.

Furthermore, this compound can be instrumental in investigating the potential for "metabolic switching." tandfonline.com Deuteration at one site of a molecule can sometimes lead to an increase in metabolism at another site. tandfonline.com Studying this phenomenon with this compound could reveal alternative metabolic pathways that may not be apparent with the non-deuterated drug.

In the realm of toxicology, this compound can be used to investigate the formation of reactive metabolites. By understanding how deuteration affects the formation of potentially toxic byproducts, researchers can gain insights into the mechanisms of clindamycin-related adverse effects and potentially design safer drug analogs. nih.gov

The development of advanced analytical techniques, such as deuterium metabolic imaging (DMI), could open up new avenues for research. researchgate.net This non-invasive imaging technique could allow for the real-time visualization of the distribution and metabolism of this compound in living organisms, providing unprecedented insights into its pharmacodynamics.

Finally, there is a growing interest in the therapeutic potential of deuterated drugs themselves. While this compound is primarily used as an analytical standard, future studies could explore whether its altered pharmacokinetic profile might offer any therapeutic advantages over the non-deuterated form. nih.govtandfonline.com

| Research Area | Application of this compound | Potential Impact |

| Pharmacokinetics | Elucidation of metabolic pathways and investigation of metabolic switching. tandfonline.com | Improved understanding of drug disposition and potential for designing drugs with optimized pharmacokinetic properties. |

| Toxicology | Investigation of reactive metabolite formation. | Enhanced safety assessment and potential for designing less toxic drug candidates. |

| Drug Development | Use as an internal standard in bioanalytical assays. splendidlab.com | Increased accuracy and reliability of preclinical and clinical study data. |

| Advanced Imaging | Application in deuterium metabolic imaging (DMI). researchgate.net | Non-invasive, real-time visualization of drug distribution and metabolism in vivo. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Clindamycin-d3 Hydrochloride in complex biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) to enhance specificity and accuracy. Calibration curves should be validated in the relevant matrix (e.g., plasma, tissue homogenates) to account for matrix effects. Isotopic purity (>98%) must be confirmed via high-resolution mass spectrometry (HRMS) to avoid interference from non-deuterated analogs .

Q. How does this compound differ pharmacokinetically from non-deuterated Clindamycin Hydrochloride?

- Methodological Answer : Conduct comparative pharmacokinetic studies in animal models using isotopic tracing. Measure plasma half-life, tissue distribution, and metabolic stability via LC-MS/MS. Deuterium substitution at specific positions (e.g., methyl groups) may alter metabolic pathways, requiring analysis of metabolites such as clindamycin sulfoxide or N-demethylated derivatives .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected containers. For solution formulations, use sterile buffers (pH 4.0–5.0) to prevent hydrolysis. Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity) and quantify impurities using reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of this compound on bacterial virulence factor expression?

- Methodological Answer : Use sub-inhibitory concentrations (e.g., 0.1–0.5× MIC) of this compound in Staphylococcus aureus cultures. Quantify virulence markers (e.g., α-toxin, Panton-Valentine leukocidin) via qRT-PCR or ELISA. Include controls with non-deuterated clindamycin to assess isotopic effects on ribosomal binding and transcriptional regulation .

Q. What experimental strategies resolve contradictions in data on this compound’s efficacy against anaerobic pathogens?

- Methodological Answer : Address variability by standardizing inoculum preparation (e.g., McFarland 0.5 in thioglycolate broth) and using anaerobic chambers for consistency. Validate MIC values via broth microdilution assays with Clostridium perfringens or Bacteroides fragilis. Cross-reference data with genomic analyses to identify resistance mechanisms (e.g., erm or nim genes) .

Q. How can formulation optimization enhance the bioavailability of this compound in targeted drug delivery systems?

- Methodological Answer : Explore 3D-printed tablets via selective laser sintering (SLS) with excipients like microcrystalline cellulose (MCC) and lactose monohydrate. Optimize laser scanning speed (e.g., 200–300 mm/s) to balance porosity (24–31%) and dissolution rates. Characterize drug distribution and crystallinity via X-ray micro-CT and differential scanning calorimetry (DSC) .

Methodological Notes

- Quality Control : Ensure batch-to-batch consistency by adhering to pharmacopeial standards (e.g., European Pharmacopoeia) for purity (>98%) and residual solvent analysis .

- Safety Protocols : Follow GHS hazard guidelines (e.g., H315, H319) for handling powdered this compound, including PPE and fume hood use .

- Ethical Compliance : Validate animal study protocols with institutional review boards (IRBs) to align with OECD/ICH guidelines for antibiotic research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.